molecular formula C18H15N5O B8349877 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine

1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine

Cat. No.: B8349877
M. Wt: 317.3 g/mol
InChI Key: RKTMNPHNDVWWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique pyrazolo[3,4-d]-pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction facilitates the formation of the pyrazolo[3,4-d]-pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzyl and phenylamino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of nitro groups results in amines.

Scientific Research Applications

1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl, hydroxy, and phenylamino groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

3-anilino-1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H15N5O/c24-18-15-16(21-14-9-5-2-6-10-14)22-23(17(15)19-12-20-18)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,21,22)(H,19,20,24)

InChI Key

RKTMNPHNDVWWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)C(=N2)NC4=CC=CC=C4

Origin of Product

United States

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